(R/S)-Phenylephrine-d3 Glucuronide
Description
(R/S)-Phenylephrine-d3 Glucuronide is a deuterium-labeled glucuronide metabolite of phenylephrine, a synthetic α1-adrenergic agonist used clinically to treat hypotension. The compound is synthesized by conjugating phenylephrine with glucuronic acid, where three hydrogen atoms are replaced with deuterium (²H) at specific positions (e.g., methyl or aromatic groups) to enhance analytical precision . This stable isotope-labeled analog serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying phenylephrine and its metabolites in biological matrices, such as plasma and urine . Its molecular formula is C₁₅H₁₈D₃NO₈, with a molecular weight of 346.35 g/mol .
Properties
Molecular Formula |
C15H18D3NO8 |
|---|---|
Molecular Weight |
346.35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Non-Deuterated Glucuronides
Phenylephrine glucuronide (non-deuterated) shares the same core structure but lacks deuterium substitution. The deuterated form offers distinct advantages:
- Analytical Precision: Deuterium reduces ion suppression and matrix effects in LC-MS, improving signal-to-noise ratios compared to non-deuterated analogs .
- For example, clopidogrel’s acyl-β-D-glucuronide shows a 2–3× slower degradation in PBPK models due to isotopic labeling .
Stereoselective Metabolism Compared to Other Chiral Glucuronides
Glucuronidation often exhibits stereoselectivity. For instance:
- Bupropion Metabolites : (R,R)-hydroxybupropion is glucuronidated 2.6× faster than (S,S)-hydroxybupropion in human liver microsomes (Cl(int): 11.4 vs. 4.3 µL/min/mg) .
- This implies the R-configuration of phenylephrine-d3 may have higher metabolic turnover.
Comparison with Other Deuterated Glucuronides
Metabolic and Pharmacokinetic Comparison
- Enzyme Specificity: Phenylephrine glucuronidation is likely mediated by UGT1A and UGT2B isoforms, similar to morphine-3-glucuronide (UGT2B7) . However, acetaminophen glucuronidation primarily involves UGT1A6, highlighting isoform-dependent variability .
- Clearance Rates: Bupropion’s glucuronides exhibit Cl(int) values of 7.7 µL/min/mg (R,R) vs. 1.1 µL/min/mg (S,S) . For phenylephrine-d3 glucuronide, deuterium substitution may modestly reduce clearance compared to non-deuterated forms, as seen in clopidogrel’s acyl-β-D-glucuronide .
Analytical Performance Comparison
Deuterated glucuronides generally achieve higher recovery rates and lower limits of detection (LOD) due to reduced matrix effects .
Clinical and Research Implications
- Pharmacokinetic Studies : this compound enables precise tracking of phenylephrine metabolism in high-risk pregnancies, where placental blood flow and fetal outcomes are critical .
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